Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery
Introduction: Unveiling a Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid
In the landscape of medicinal chemistry, the strategic design of molecular building blocks is paramount to the discovery of novel therapeutics. 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid (CAS No. 1311317-52-8) emerges as a compound of significant interest, described as a "versatile small molecule scaffold"[1]. Its unique combination of functional groups—a fluorinated aromatic ring, an acetyl moiety, a sulfone linker, and a carboxylic acid—presents a rich platform for chemical modification and library development. While specific literature on this exact molecule is sparse, its structural motifs are prevalent in a range of pharmacologically active agents, suggesting its potential as a key intermediate in the synthesis of next-generation drugs, potentially targeting areas like inflammation or oncology.[2][3]
This guide provides a comprehensive technical overview of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid, moving beyond basic data to offer expert insights into its synthesis, characterization, and potential reactivity. We will explore a proposed synthetic pathway, outline a robust analytical validation strategy, and discuss the chemical logic that positions this compound as a valuable tool for drug development professionals.
Core Physicochemical and Structural Properties
The foundation of any chemical entity's utility lies in its fundamental properties. The structural arrangement of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid dictates its reactivity, solubility, and potential for biological interactions.
Chemical Structure
Caption: Retrosynthetic analysis for the target compound.
Experimental Synthesis Protocol (Proposed)
This protocol is a proposed pathway. Researchers should perform small-scale trials to optimize reaction conditions, including stoichiometry, temperature, and reaction times.
Step 1: Chlorosulfonation of 2-Fluoroacetophenone
-
Rationale: This step introduces the sulfonyl group onto the aromatic ring. The acetyl group is a meta-director, and the fluorine is an ortho-, para-director. The position para to the fluorine (and meta to the acetyl) is sterically accessible and electronically favored for electrophilic substitution.
-
Procedure:
-
To a stirred solution of chlorosulfonic acid (3.0 eq.) cooled to 0°C in an ice bath, add 2-fluoroacetophenone (1.0 eq.) dropwise, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate, 4-acetyl-3-fluoro-benzenesulfonyl chloride, is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Reduction to the Thiol
-
Rationale: Converting the sulfonyl chloride to a thiol allows for the subsequent nucleophilic attack to build the acetic acid side chain. A strong reducing agent like zinc in acid is effective for this transformation.
-
Procedure:
-
Suspend 4-acetyl-3-fluoro-benzenesulfonyl chloride (1.0 eq.) in a mixture of concentrated sulfuric acid and water.
-
Cool the suspension to 0°C and add zinc dust (4.0-5.0 eq.) portion-wise, maintaining the temperature below 20°C.
-
Stir the mixture at room temperature for 12-18 hours until the starting material is consumed.
-
Filter the mixture to remove excess zinc, and extract the aqueous filtrate with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 4-acetyl-3-fluorobenzenethiol.
-
Step 3: S-Alkylation with an Acetic Acid Synthon
-
Rationale: This step forms the crucial C-S bond. A Williamson ether synthesis-like reaction using a base and an ethyl bromoacetate followed by hydrolysis is a standard and reliable method.
-
Procedure:
-
Dissolve 4-acetyl-3-fluorobenzenethiol (1.0 eq.) in acetone or DMF.
-
Add potassium carbonate (1.5 eq.) and ethyl bromoacetate (1.1 eq.).
-
Heat the mixture to reflux (or 60°C for DMF) and stir for 3-5 hours.
-
After cooling, filter off the inorganic salts and concentrate the solvent. The crude product is ethyl 2-((4-acetyl-3-fluorophenyl)thio)acetate.
-
Without further purification, dissolve the crude ester in a THF/water mixture. Add lithium hydroxide (2.0 eq.) and stir at room temperature for 2-4 hours to hydrolyze the ester.
-
Acidify the mixture with 1N HCl to pH ~2, and extract the product with ethyl acetate. Dry and concentrate to yield 2-((4-acetyl-3-fluorophenyl)thio)acetic acid.
-
Step 4: Oxidation to the Sulfone
-
Rationale: The final step is the oxidation of the sulfide to the target sulfone. m-CPBA or Oxone® are common reagents for this transformation, providing clean and high-yielding conversions.
-
Procedure:
-
Dissolve 2-((4-acetyl-3-fluorophenyl)thio)acetic acid (1.0 eq.) in dichloromethane or methanol.
-
Cool to 0°C and add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Quench the reaction with a saturated solution of sodium sulfite.
-
Extract the product with ethyl acetate, wash with sodium bicarbonate solution and brine, then dry over sodium sulfate.
-
Purify the final product, 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid, by recrystallization or column chromatography.
-
Analytical Characterization and Validation Strategy
A multi-technique approach is essential to confirm the identity and purity of the synthesized compound. This represents a self-validating workflow for any researcher working with this molecule.
Caption: A comprehensive workflow for analytical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments will provide a complete picture of the molecule's atomic connectivity and chemical environment.
-
Predicted Spectra (in DMSO-d₆):
Nucleus Predicted Chemical Shift (ppm) Multiplicity Rationale ¹H ~13.0 broad singlet Carboxylic acid proton, exchangeable. ¹H ~8.2-7.8 multiplet Aromatic protons, deshielded by adjacent sulfonyl and acetyl groups. Complex splitting due to H-H and H-F coupling. ¹H ~4.5 singlet Methylene (CH₂) protons, alpha to both the sulfonyl and carbonyl groups, significantly deshielded. ¹H ~2.6 singlet Acetyl methyl (CH₃) protons. ¹³C ~195 singlet Acetyl carbonyl carbon. ¹³C ~168 singlet Carboxylic acid carbonyl carbon. ¹³C ~160 (d, J≈250 Hz) doublet Aromatic carbon directly bonded to fluorine (C-F). ¹³C ~140-120 multiple signals Remaining aromatic carbons. ¹³C ~60 singlet Methylene (CH₂) carbon. ¹³C ~27 singlet Acetyl methyl (CH₃) carbon. | ¹⁹F | ~ -110 to -120 | multiplet | Single fluorine on the aromatic ring. |
Mass Spectrometry (MS)
-
Rationale: High-Resolution Mass Spectrometry (HRMS) will confirm the elemental composition and molecular weight with high precision.
-
Expected Results:
-
Mode: Electrospray Ionization (ESI), negative ion mode is ideal to observe the deprotonated molecule.
-
[M-H]⁻ Ion: Expected m/z at 259.0133 for C₁₀H₈FO₅S⁻.
-
Fragmentation: Key fragments would likely arise from the loss of CO₂ (-44 Da) from the carboxylate and cleavage of the C-S bonds.
-
Infrared (IR) Spectroscopy
-
Rationale: IR spectroscopy provides rapid confirmation of the key functional groups present in the molecule.
-
Expected Characteristic Absorptions:
Wavenumber (cm⁻¹) Functional Group Vibration Type 3300-2500 (broad) O-H Carboxylic Acid Stretch ~1710 C=O Carboxylic Acid Carbonyl Stretch ~1680 C=O Aryl Ketone Carbonyl Stretch ~1320 & ~1150 S=O Sulfone Asymmetric & Symmetric Stretch | ~1250 | C-F | Aryl Fluoride Stretch |
Reactivity Profile and Applications in Drug Development
The true value of 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid lies in its potential for derivatization. Each functional group serves as a handle for diverse chemical transformations, enabling the rapid generation of compound libraries for screening.
-
Carboxylic Acid Handle: This is the most versatile functional group. It can be readily converted into a wide array of amides, esters, and other derivatives via standard coupling chemistries (e.g., EDC/HOBt, HATU). [4]This allows for the exploration of interactions with biological targets and the modulation of physicochemical properties like solubility and cell permeability.
-
Acetyl Group: The α-protons of the acetyl group are acidic and can participate in condensation reactions (e.g., Knorr pyrazole synthesis), which is a key reaction in the synthesis of drugs like Celecoxib. [5]This opens pathways to heterocyclic scaffolds common in medicinal chemistry.
-
Aromatic Ring: The electron-deficient nature of the ring, due to the sulfonyl and acetyl groups, could make it susceptible to nucleophilic aromatic substitution, although this is less common. More practically, the existing substituents can direct further electrophilic additions if desired, though conditions would need to be forcing.
-
Application as a Covalent Inhibitor Fragment: The fluorosulfonyl moiety, while not present here, is a known reactive group for forming covalent bonds with protein residues. [2]The sulfone in this molecule is stable, but the overall scaffold is highly relevant for designing non-covalent inhibitors that occupy similar binding pockets. It serves as an excellent starting point for structure-activity relationship (SAR) studies.
Conclusion
2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid represents a strategically designed chemical building block with considerable potential for pharmaceutical research. Its combination of a modifiable carboxylic acid, a reactive acetyl group, and a fluorinated phenylsulfone core makes it an ideal starting point for the synthesis of complex molecular architectures. While detailed characterization data is not widely published, this guide provides the necessary framework for its synthesis, validation, and strategic deployment in drug discovery programs. By understanding its fundamental chemical properties and reactivity, researchers can effectively leverage this versatile scaffold to accelerate the development of novel therapeutic agents.
References
- Vertex AI Search. (2025).
- Vertex AI Search. (2025).
- Vertex AI Search. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.
- CymitQuimica. (n.d.). 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid.
- Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
- Vertex AI Search. (2025). An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor.
- BLD Pharm. (n.d.). 329269-71-8|2-[2-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid.
- BLD Pharm. (n.d.). 1152523-46-0|2-(2-Fluorobenzenesulfonyl)acetic acid.
- MySkinRecipes. (n.d.). 2-[4-(Fluorosulfonyl)phenyl]acetic acid.
- Chem-Impex. (n.d.). 2-(4-Boc-piperazinyl)-2-(3-fluorophenyl)acetic acid.
- National Institutes of Health. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.
- Ossila. (n.d.). α,α-Difluorophenylacetic acid | CAS Number 360-03-2.
- Ossila. (n.d.). 2,4,5-Trifluorophenylacetic acid | CAS 209995-38-0.
- PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
Sources
- 1. 2-(4-Acetyl-3-fluorobenzenesulfonyl)acetic acid [cymitquimica.com]
- 2. 2-[4-(Fluorosulfonyl)phenyl]acetic acid [myskinrecipes.com]
- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]

